molecular formula C21H29FN6O B3017684 3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1021226-97-0

3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No.: B3017684
CAS No.: 1021226-97-0
M. Wt: 400.502
InChI Key: PUQIQMDHZNINRS-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H29FN6O and its molecular weight is 400.502. The purity is usually 95%.
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Scientific Research Applications

Analogue Development for Therapeutic and Diagnostic Applications

  • Application : Developing analogues with reduced lipophilicity for potential therapeutic and diagnostic applications in oncology.
  • Details : A study focused on 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a lead candidate in oncology, modifying its lipophilicity to improve utility (Abate et al., 2011).

Stability Testing of Synthetic Psychoactive Substances

  • Application : Stability testing of synthetic psychoactive substances, including similar compounds, to assess health risks.
  • Details : Research on the stability of compounds like MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine) under various storage conditions, highlighting the importance of stability in health risk assessment (Frączak et al., 2020).

Synthesis for Antidepressant and Antianxiety Activities

  • Application : Synthesis of novel derivatives for potential antidepressant and antianxiety activities.
  • Details : A study synthesizing a series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, evaluating their antidepressant and antianxiety properties (Kumar et al., 2017).

Synthesis of Flunarizine and its Isomers

  • Application : Synthesis of Flunarizine, a drug used for various neurological disorders.
  • Details : The study describes the industrial synthesis methods for Flunarizine, a drug related in structure and used for treating migraines, dizziness, and epilepsy (Shakhmaev et al., 2016).

Synthesis and Evaluation of Antitumor Activity

  • Application : Synthesizing novel compounds and evaluating their antitumor activities.
  • Details : The research includes the synthesis of 3-phenylpiperazinyl-1-trans-propenes and evaluating their cytotoxic activity against tumor cell lines (Naito et al., 2005).

Structural Studies of Piperazine Derivatives

  • Application : Investigating molecular structures and intermolecular interactions of similar compounds.
  • Details : A study on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, examining their molecular conformations and interactions, relevant to understanding similar compound structures (Mahesha et al., 2019).

Properties

IUPAC Name

3-cyclohexyl-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN6O/c22-18-7-4-8-19(15-18)28-20(23-24-25-28)16-26-11-13-27(14-12-26)21(29)10-9-17-5-2-1-3-6-17/h4,7-8,15,17H,1-3,5-6,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQIQMDHZNINRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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